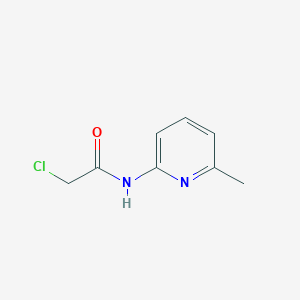

2-chloro-N-(6-methylpyridin-2-yl)acetamide

Description

Contextualization of Chloroacetamide Derivatives in Chemical Synthesis and Bioactive Compound Discovery

Chloroacetamide derivatives are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. They are recognized as highly versatile reagents in chemical synthesis, primarily due to the reactivity of the carbon-chlorine bond, which makes the chlorine atom susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the straightforward introduction of the acetamide (B32628) moiety into various molecular structures, making them valuable building blocks for more complex molecules and heterocyclic systems like imidazoles and thiophenes. researchgate.net

The utility of chloroacetamides extends significantly into the discovery of bioactive compounds. This class of molecules has been extensively investigated for a wide range of biological activities. Notably, they are widely used in agriculture as herbicides. researchgate.netijpsr.info Beyond agrochemical applications, research has demonstrated that chloroacetamide derivatives possess potent antimicrobial properties, including antibacterial and antifungal activities. ijpsr.infomdpi.com Studies have shown that the presence of the chlorine atom can enhance the antimicrobial efficacy of an acetamide molecule. mdpi.com For instance, one study highlighted that while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chlorine atom to form 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in a compound capable of inhibiting 96.6% of the fungal strains. mdpi.com This highlights the crucial role of the chloroacetamide functional group in the design and discovery of new biologically active agents. ijpsr.info

Significance of Pyridine-Containing Amides as Scaffolds in Molecular Design

Pyridine (B92270), a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug design. researchgate.net Its inclusion in molecular structures can significantly influence a compound's physicochemical properties and biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the pyridine moiety can enhance the polarity and solubility of a compound, improving its pharmacokinetic profile. researchgate.net

When the pyridine ring is incorporated into an amide structure, it forms a pyridine-containing amide, a molecular framework that has attracted considerable attention for its therapeutic potential. N-(Pyridin-2-yl)amides, in particular, are explored for their diverse medicinal applications. researchgate.net Research into this class of compounds has revealed a spectrum of biological activities. For example, various N-pyridin-2-yl substituted acetamide derivatives have been synthesized and shown to possess significant antifungal properties, in some cases exceeding the activity of reference drugs. researchgate.net Moreover, complex molecules incorporating the N-pyridinyl acetamide scaffold have been investigated as potential anticancer agents, demonstrating cytotoxic activity against human cancer cell lines. nih.gov The versatility of this scaffold makes it a continued focus for the development of new therapeutic agents. mdpi.com

Overview of Current Research Trajectories for 2-chloro-N-(6-methylpyridin-2-yl)acetamide and Related Structures

Academic literature dedicated specifically to the synthesis, properties, and applications of this compound (CAS Number: 128729-46-4) is not extensive. bldpharm.com It is primarily recognized as a chemical intermediate, available commercially for use in further synthetic applications. Research trajectories are therefore better understood by examining closely related structures.

A structurally analogous compound, 2-chloro-N-pyridin-2-yl-acetamide , lacks the methyl group on the pyridine ring. Its synthesis is well-documented and typically involves the reaction of 2-aminopyridine (B139424) with chloroacetyl chloride. chemicalbook.com One method utilizes microwave irradiation to facilitate the reaction in 1,2-dichloroethane (B1671644), achieving a high yield after purification. chemicalbook.com The characterization data for this compound is well-established.

| Property | Value for 2-chloro-N-pyridin-2-yl-acetamide |

|---|---|

| Molecular Formula | C₇H₇ClN₂O nih.gov |

| Molecular Weight | 170.6 g/mol chemicalbook.com |

| Melting Point | 110-115 °C chemicalbook.com |

| Appearance | Pink solid chemicalbook.com |

| Key IR Peaks (KBr, cm⁻¹) | 3443, 3226, 1683, 1581, 1330, 1198, 775 chemicalbook.com |

Another related research trajectory involves the synthesis of more complex molecules that use the N-pyridinyl acetamide core. For instance, researchers have designed and synthesized a series of novel compounds bearing imidazo[2,1-b]thiazole (B1210989) scaffolds attached to an N-pyridinyl acetamide moiety. nih.gov These complex derivatives were evaluated for their cytotoxic activity against human cancer cell lines, with some compounds showing potential as inhibitors against specific breast cancer cell lines. nih.gov This line of research demonstrates that the current focus is on utilizing simple pyridinyl acetamide structures as building blocks for larger, more functionally diverse molecules with specific therapeutic targets.

Research Gaps and Future Perspectives in the Study of N-(Pyridin-2-yl)acetamides

Despite their utility as synthetic intermediates, a notable research gap exists in the fundamental characterization and exploration of the intrinsic biological activities of simpler N-(pyridin-2-yl)acetamide derivatives, such as this compound. The literature often moves directly to more complex structures, leaving the properties of these foundational building blocks under-documented. Furthermore, a deeper understanding of the structure-activity relationship (SAR) is needed; for example, how the position and nature of substituents on the pyridine ring influence the biological efficacy of the resulting compounds remains an area for further investigation. nih.gov

The future perspective for the study of N-(pyridin-2-yl)acetamides is promising and multifaceted. A primary direction will likely be their continued use as versatile scaffolds in medicinal chemistry to develop novel therapeutic agents, particularly in oncology and infectious diseases. nih.govmdpi.com The design and synthesis of new libraries of these compounds will allow for high-throughput screening to identify new lead compounds. There is also significant opportunity in the development of more efficient, scalable, and environmentally sustainable synthetic methodologies for this class of compounds. Beyond medicine, the exploration of N-(pyridin-2-yl)acetamides as ligands in coordination chemistry or as functional components in materials science represents a largely untapped area of research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-3-2-4-7(10-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVOLPBRLWGWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 6 Methylpyridin 2 Yl Acetamide

Direct Acylation Routes for the Synthesis of 2-chloro-N-(6-methylpyridin-2-yl)acetamide and Analogues

The most direct and commonly employed method for the synthesis of this compound and its analogues is the N-acylation of the corresponding aminopyridine with a chloroacetylating agent. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction of Chloroacetyl Chloride with 6-Methylpyridin-2-amine

The primary synthesis of this compound involves the reaction of 6-methylpyridin-2-amine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

A well-documented procedure for a closely related analogue, 2-chloro-N-pyridin-2-yl-acetamide, provides a reliable template for this synthesis. In this method, 2-aminopyridine (B139424) is dissolved in a suitable solvent, such as 1,2-dichloroethane (B1671644), and chloroacetyl chloride is added dropwise. chemicalbook.com The reaction can be carried out under conventional heating or, more efficiently, with microwave irradiation to significantly reduce the reaction time. chemicalbook.com The use of a base, either a tertiary amine like triethylamine (B128534) or an excess of the starting aminopyridine, is often employed to neutralize the hydrogen chloride byproduct. researchgate.net

Table 1: Representative Reaction Protocol for the Synthesis of a 2-chloro-N-(pyridin-2-yl)acetamide Analogue chemicalbook.com

| Parameter | Value |

| Reactant 1 | 2-aminopyridine |

| Reactant 2 | Chloroacetyl Chloride |

| Solvent | 1,2-dichloroethane |

| Temperature | 80 °C |

| Method | Microwave Irradiation |

| Reaction Time | 5 minutes |

| Work-up | pH adjustment with NaOH, extraction with dichloroethane |

| Yield | 97% |

Optimization of Reaction Conditions and Yields

Several factors can be optimized to maximize the yield and purity of this compound. The choice of solvent is critical; aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or 1,2-dichloroethane are commonly used to prevent unwanted side reactions with the highly reactive chloroacetyl chloride. sphinxsai.com

The reaction temperature is another important parameter. While the reaction can proceed at room temperature, gentle heating or microwave irradiation can accelerate the rate of reaction. chemicalbook.comsphinxsai.com However, excessive temperatures should be avoided to minimize the formation of byproducts.

The choice of base and its stoichiometry are also crucial for optimizing the reaction. Weak organic bases like pyridine or stronger, non-nucleophilic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in scavenging the HCl produced during the reaction. sphinxsai.comsemanticscholar.org In some cases, a two-phase system with an aqueous solution of a base like sodium hydroxide (B78521) can be employed under Schotten-Baumann conditions. researchgate.net The optimization of these parameters is essential for achieving high yields and purity of the final product.

Advanced Synthetic Approaches to this compound and Derivatives

Coupling Reactions Utilizing Pyridine Precursors

Modern cross-coupling methodologies offer powerful tools for the construction of C-N bonds. A plausible, though not explicitly reported, advanced synthesis of this compound could involve a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction would couple 2-chloroacetamide (B119443) with a suitably functionalized pyridine precursor, such as 2-halo-6-methylpyridine. The Buchwald-Hartwig amination is well-known for its broad substrate scope and functional group tolerance, making it a viable, albeit more complex, alternative to direct acylation. wikipedia.org

Multi-step Linear and Convergent Syntheses

A multi-step linear synthesis could involve the initial construction of the substituted pyridine ring, followed by the introduction of the amino group and subsequent acylation. For instance, multi-substituted pyridines can be synthesized through various methods, such as the Hantzsch pyridine synthesis or by the remodeling of other heterocyclic skeletons. nih.gov Once the 6-methylpyridin-2-amine core is assembled, the final acylation step can be performed as described in section 2.1.

A convergent synthetic strategy would involve the separate synthesis of two key fragments of similar complexity, which are then combined in a late-stage coupling step. nih.gov In the context of this compound, one fragment would be the 6-methyl-2-aminopyridine, and the other would be chloroacetyl chloride or a related chloroacetic acid derivative. The final step would be the amide bond formation, as in the direct acylation route. This approach is particularly advantageous when synthesizing a library of analogues, as different pyridine and acyl fragments can be independently synthesized and then combined.

Chemical Reactivity and Derivatization Studies of the Chloroacetamide Moiety

The chloroacetamide moiety in this compound is a key reactive handle for further chemical transformations. The presence of the electron-withdrawing carbonyl group and the chlorine atom on the adjacent carbon makes this site highly susceptible to nucleophilic attack.

The primary mode of reactivity is the nucleophilic substitution of the chlorine atom by a wide range of nucleophiles. researchgate.net This allows for the introduction of various functional groups and the construction of more elaborate molecules.

Table 2: Examples of Nucleophilic Substitution Reactions with Chloroacetamides

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| Primary/Secondary Amines | Amino | N-substituted glycinamides |

| Thiols/Thiolates | Thioether | S-substituted acetamides |

| Alcohols/Alkoxides | Ether | O-substituted acetamides |

| Cyanide | Nitrile | Cyanoacetamides |

| Azide | Azide | Azidoacetamides |

The reaction with sulfur nucleophiles, for instance, has been demonstrated in the synthesis of various biologically active compounds. researchgate.net Similarly, reaction with primary or secondary amines leads to the formation of N-substituted glycinamide (B1583983) derivatives. The reaction with alkoxides can be used to introduce an ether linkage.

Furthermore, the chloroacetamide moiety can participate in intramolecular cyclization reactions to form a variety of heterocyclic systems. researchgate.net For example, treatment of N-aryl-2-chloroacetamides with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net The reactivity of the chloroacetamide group thus provides a versatile platform for the synthesis of diverse chemical libraries based on the this compound scaffold. In some cases, the chloroacetamide can undergo rearrangement reactions to yield N-aryl glycines. rsc.orgnih.gov

Nucleophilic Substitution Reactions for Diverse Functionalization

The chloroacetyl group in this compound is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a diverse library of derivatives. The general mechanism involves the displacement of the chloride ion by a nucleophile.

Common nucleophiles employed in these reactions include amines, thiols, and phenoxides. The reaction with amines, for instance, leads to the formation of the corresponding glycinamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

While specific studies detailing an extensive range of nucleophilic substitution products derived directly from this compound are not abundant in publicly accessible literature, the general reactivity of N-aryl-2-chloroacetamides is well-established. This class of compounds is known to react with various nucleophiles to form C-N, C-S, and C-O bonds. For example, reactions of N-aryl-2-chloroacetamides with substituted anilines, piperidines, and other secondary amines are common.

Table 1: Representative Nucleophilic Substitution Reactions of 2-chloro-N-arylacetamides

| Nucleophile | Resulting Functional Group | Product Class |

| Primary/Secondary Amines | Aminoacetamide | Glycinamide derivatives |

| Thiols | Thioether | Thioacetamide derivatives |

| Phenols | Aryl ether | Phenoxyacetamide derivatives |

| Azides | Azide | Azidoacetamide derivatives |

This table represents the general reactivity of the 2-chloroacetamide functional group and is illustrative of the potential transformations for this compound.

Intramolecular Cyclization Pathways to Novel Heterocyclic Systems

The strategic placement of the chloroacetamide side chain on the pyridine ring in this compound provides an opportunity for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. A particularly significant application is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with considerable interest in medicinal chemistry.

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine precursors is a well-documented transformation. In a typical pathway, a 2-aminopyridine derivative is reacted with an α-haloketone. Analogously, derivatives of this compound can be envisioned to undergo intramolecular cyclization. For instance, if the chloroacetamide moiety is first modified through a nucleophilic substitution to introduce a suitable functional group, subsequent intramolecular reaction with the pyridine nitrogen can lead to ring closure.

Another potential cyclization pathway involves the reaction of 2-amino-6-methylpyridine (B158447) with a reagent that introduces a two-carbon unit, followed by cyclization. While not a direct cyclization of the title compound, this highlights the utility of the core structure in forming fused heterocyclic systems. For example, the reaction of 2-amino-6-methylpyridine can lead to the formation of 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.

Modification of the Pyridine Ring System in this compound Analogues

The pyridine ring in analogues of this compound is amenable to various modifications, allowing for the fine-tuning of the compound's properties. These modifications can involve the introduction of new substituents or the interconversion of existing functional groups.

Substituent Introduction and Functional Group Interconversion

The parent compound for the pyridine moiety, 2-amino-6-methylpyridine, is a versatile starting material for introducing a range of substituents onto the pyridine ring. Electrophilic substitution reactions are a common strategy for this purpose. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5).

For instance, nitration of 2-amino-6-methylpyridine using a mixture of nitric and sulfuric acid can lead to the formation of N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com Halogenation, such as bromination, can also be achieved, introducing bromine atoms onto the pyridine ring. chemicalbook.com

Furthermore, the existing functional groups on the pyridine ring can be interconverted. The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. chemicalbook.com The amino group itself can be replaced by various other groups through diazotization reactions followed by nucleophilic substitution. chemicalbook.com

Regioselective Transformations

Controlling the position of newly introduced substituents on the pyridine ring is crucial for synthesizing specific isomers. The inherent directing effects of the substituents already present on the ring play a key role in determining the regioselectivity of these transformations.

In the case of 2-amino-6-methylpyridine, the amino group at the C2 position and the methyl group at the C6 position influence the outcome of electrophilic substitution reactions. The strong activating and ortho, para-directing effect of the amino group typically directs incoming electrophiles to the C3 and C5 positions. The methyl group, being a weaker activating group, has a lesser influence on the regioselectivity.

For example, the nitration of 2-amino-6-methylpyridine has been reported to yield the 5-nitro derivative, indicating a high degree of regioselectivity. chemicalbook.com This regiocontrol is essential for the synthesis of specifically substituted analogues of this compound, allowing for the systematic exploration of structure-activity relationships in various applications.

Molecular Structure and Advanced Spectroscopic Characterization of 2 Chloro N 6 Methylpyridin 2 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis of Backbone and Substituents

The ¹H (proton) NMR spectrum of 2-chloro-N-(6-methylpyridin-2-yl)acetamide would provide crucial information about the number of different types of protons and their neighboring environments. The methyl group protons on the pyridine (B92270) ring would likely appear as a singlet in the upfield region of the spectrum. The protons of the chloromethyl group would also be expected to produce a singlet, shifted further downfield due to the electron-withdrawing effect of the chlorine atom and the adjacent carbonyl group. The aromatic protons on the pyridine ring would exhibit characteristic splitting patterns (doublets or triplets) in the downfield region, with their specific chemical shifts and coupling constants providing insights into their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of distinct carbon environments. Each carbon atom in the molecule, from the methyl and chloromethyl groups to the carbonyl and pyridine ring carbons, would produce a unique signal. The chemical shift of the carbonyl carbon would be significantly downfield, a characteristic feature of this functional group. The positions of the signals for the pyridine ring carbons would be indicative of the substitution pattern.

For the related compound, 2-chloro-N-pyridin-2-yl-acetamide, reported ¹³C NMR data in CDCl₃ shows peaks at δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, and 164.9 ppm chemicalbook.comchemicalbook.com. It is anticipated that the ¹³C NMR spectrum of this compound would exhibit a similar pattern, with an additional signal for the methyl carbon and shifts in the pyridine ring carbon signals due to the presence of the methyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (pyridin-2-yl) | ~2.5 | s |

| CH₂Cl | ~4.2 | s |

| Pyridine-H | 7.0 - 8.5 | m |

| NH | ~8.9 | br s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~24 |

| CH₂Cl | ~43 |

| Pyridine-C | 110 - 160 |

| C=O | ~165 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular backbone and substituents, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the establishment of the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O (amide I) stretching vibration. The N-H stretching vibration of the secondary amide would likely appear as a sharp band around 3300 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic ring and the methyl/methylene groups, C-N stretching, and C-Cl stretching vibrations.

For the analogous compound 2-chloro-N-pyridin-2-yl-acetamide, characteristic IR absorption peaks have been reported at 3443, 3226, 1683, 1581, 1330, 1198, and 775 cm⁻¹ chemicalbook.comchemicalbook.com. It is expected that the IR spectrum of the 6-methyl substituted derivative would show similar characteristic bands.

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. The C=C stretching vibrations of the pyridine ring are typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | Weak |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong |

| C-H Stretch (Aliphatic) | ~3000-2850 | Moderate |

| C=O Stretch (Amide I) | ~1680 | Moderate |

| N-H Bend (Amide II) | ~1550 | Moderate |

| C=C/C=N Stretch (Pyridine) | ~1600, 1580, 1470, 1430 | Strong |

| C-Cl Stretch | ~750-650 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which would in turn confirm its molecular formula (C₈H₉ClN₂O). The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would also provide information about the fragmentation pattern of the molecule. The fragmentation pathways can offer valuable structural insights. For instance, cleavage of the C-C bond adjacent to the carbonyl group or the C-N amide bond would be expected fragmentation routes. For the related compound 2-chloro-N-pyridin-2-yl-acetamide, an EIMS analysis showed a molecular ion peak at m/z 170.6 (M⁺) chemicalbook.comchemicalbook.com.

X-ray Crystallographic Analysis for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and intermolecular interactions in the solid state.

Detailed Bond Lengths, Angles, and Torsion Angles

Should suitable crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. This would allow for the precise measurement of all geometric parameters. For example, the C-Cl, C=O, C-N, and various C-C and C-H bond lengths could be determined with high accuracy. Similarly, all bond angles within the molecule, such as the angles around the sp² hybridized carbons of the pyridine ring and the carbonyl group, as well as the tetrahedral angles of the sp³ hybridized carbons, would be precisely defined. Torsion angles would describe the conformation of the molecule, for instance, the dihedral angle between the plane of the pyridine ring and the plane of the amide group. While no specific crystallographic data for the title compound is currently available, data for related structures can provide expected ranges for these parameters.

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~1.78 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| C-C (Pyridine) Bond Length | ~1.39 Å |

| C-N-C Angle | ~125° |

| O=C-N Angle | ~123° |

Despite a comprehensive search of scientific databases and literature, detailed crystallographic and spectroscopic data specifically for the compound This compound is not publicly available. As a result, a thorough and scientifically accurate article focusing solely on the advanced spectroscopic characterization, intermolecular interactions, crystal packing motifs, and conformational preferences of this specific molecule in the crystalline state, as requested by the detailed outline, cannot be generated at this time.

The generation of scientifically accurate and verifiable information, particularly concerning molecular structures and interactions, is contingent upon the availability of published experimental data from techniques such as X-ray crystallography and advanced spectroscopic methods, or detailed computational modeling studies. Without access to such specific data for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to produce the data required to fulfill this request.

Theoretical and Computational Investigations on 2 Chloro N 6 Methylpyridin 2 Yl Acetamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into geometry, stability, and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-chloro-N-(6-methylpyridin-2-yl)acetamide, DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.govresearchgate.nettandfonline.comphyschemres.org This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | N-C=O | 124 |

| C-N (amide) | 1.35 | C-N-C (pyridine) | 128 |

| C-Cl | 1.78 | C-C-Cl | 111 |

| N-C (pyridine) | 1.38 | H-N-C | 115 |

Note: This data is illustrative, based on typical values for similar compounds, and not from direct experimental or computational results for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 6-methylpyridin-2-yl ring, while the LUMO may be distributed over the acetamide (B32628) moiety, particularly the carbonyl group. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these as primary sites for hydrogen bonding and interactions with electrophiles. A positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved by rotation around single bonds. By mapping the potential energy surface as a function of key dihedral angles, the most stable, low-energy conformations (conformers) can be identified. For this compound, this would involve rotating the bonds connecting the acetamide group to the pyridine ring to understand the energetic barriers between different orientations. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most likely shape the molecule will adopt.

In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction in Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed against various protein targets to predict its potential biological activity. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These studies could provide valuable hypotheses about the potential therapeutic applications of this compound. physchemres.org

Table 3: Illustrative Molecular Docking Results for this compound with a Model Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Interacting Residues | Tyr23, Ser45, Leu89 |

| Hydrogen Bonds | 1 (with Ser45) |

| Hydrophobic Interactions | 3 (with Tyr23, Leu89) |

Note: This data is hypothetical and for illustrative purposes only.

Identification of Putative Binding Pockets in Macromolecular Targets

Given the structural motifs present in this compound—namely the chloroacetamide group and the methyl-substituted pyridine ring—computational docking studies can be employed to screen for potential macromolecular targets. By analogy with structurally similar compounds, several classes of proteins emerge as plausible candidates for interaction.

Molecular docking simulations of N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, a compound which also contains a 6-methylpyridine moiety, have indicated potential binding to orexin (B13118510) receptors. physchemres.org These receptors are involved in the regulation of arousal, wakefulness, and appetite. This suggests that this compound might also fit within the binding pockets of G-protein coupled receptors like the orexin receptor.

Furthermore, studies on other N-pyridin-2-yl acetamide derivatives have pointed towards interactions with enzymes such as kinases. For instance, a related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, has been investigated for its interaction with the insulin-like growth factor-1 receptor (IGF-1R), a tyrosine kinase. nih.govresearchgate.net The binding pockets of kinases are often well-defined, featuring distinct regions that accommodate the hinge-binding motif, the solvent-exposed region, and the hydrophobic back pocket. The pyridinyl and acetamide groups of the title compound could potentially form key interactions within such a pocket.

Additionally, considering the broader class of acetamide-containing compounds, a diverse range of other biological targets can be hypothesized. For example, computational and experimental studies on N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives have shown potent inhibition of the urease enzyme, with docking studies revealing binding to the non-metallic active site. mdpi.com The specific architecture of these binding pockets, including the presence of key amino acid residues, determines the feasibility and strength of the interaction.

A summary of putative macromolecular targets and the rationale for their consideration is presented in the interactive data table below.

| Putative Macromolecular Target Class | Rationale Based on Structural Analogs | Key Features of Putative Binding Pocket |

|---|---|---|

| Orexin Receptors (GPCRs) | Analogous compound with a 6-methylpyridine moiety shows binding potential. physchemres.org | Transmembrane helical domains forming a pocket accessible from the extracellular side or within the lipid bilayer. |

| Tyrosine Kinases (e.g., IGF-1R) | N-pyridin-2-yl acetamide derivatives have been modeled to interact with kinase domains. nih.govresearchgate.net | ATP-binding site with a hinge region for hydrogen bonding, a hydrophobic pocket, and a solvent-accessible region. |

| Urease | Acetamide derivatives have shown inhibitory activity by binding to the active site. mdpi.com | Active site containing key metallic or non-metallic residues crucial for catalysis. |

| Anticonvulsant Targets (e.g., GABAAR, NMDAR) | Structurally related pyridine-containing acetamides have been docked against these neurological receptors. rrpharmacology.ru | Ligand-gated ion channel pores or allosteric modulatory sites. |

Characterization of Non-Covalent Interactions at the Binding Interface

The stability of a ligand-protein complex is primarily dictated by a variety of non-covalent interactions. rsc.org For this compound, a detailed analysis of its functional groups allows for the prediction of the types of interactions it could form within a putative binding pocket.

Hydrogen Bonds: The acetamide group is a prime candidate for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often crucial for anchoring a ligand within the active site, frequently interacting with the peptide backbone of the protein or with polar amino acid side chains such as serine, threonine, or asparagine. researchgate.net

Halogen Bonds: The chlorine atom of the chloroacetamide moiety can participate in halogen bonding. This is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or the lone pair of a nitrogen or sulfur atom in an amino acid residue. rsc.org

π-Interactions: The pyridine ring can engage in several types of π-interactions. These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions where the electron-rich face of the pyridine ring interacts with a positively charged group, such as the side chain of lysine (B10760008) or arginine.

An illustrative breakdown of the potential non-covalent interactions for this compound is provided in the interactive data table below.

| Functional Group of Ligand | Type of Non-Covalent Interaction | Potential Interacting Partner in Macromolecule |

|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | Carbonyl oxygen of peptide backbone; Asp, Glu side chains. |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | Amide N-H of peptide backbone; Asn, Gln, Ser, Thr side chains. |

| Chlorine Atom | Halogen Bond | Carbonyl oxygen of peptide backbone; Ser, Thr hydroxyl groups. researchgate.net |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp aromatic side chains. |

| Pyridine Ring | Cation-π Interaction | Lys, Arg positively charged side chains. |

| Methyl Group | Hydrophobic Interaction (van der Waals) | Ala, Val, Leu, Ile, Met hydrophobic side chains. |

| Methylene Group | Hydrophobic Interaction (van der Waals) | Ala, Val, Leu, Ile hydrophobic side chains. |

In Vitro Biological and Biochemical Interactions of 2 Chloro N 6 Methylpyridin 2 Yl Acetamide

Antimicrobial Activity in Model Organisms

No specific studies detailing the in vitro antibacterial efficacy of 2-chloro-N-(6-methylpyridin-2-yl)acetamide against any bacterial strains have been identified. Consequently, data on its minimum inhibitory concentration (MIC) or zone of inhibition against common pathogens are not available.

There is no available research in the scientific literature that has investigated the in vitro antifungal properties of this compound. Therefore, its potential activity against fungal species remains uncharacterized.

Antiviral Screening in In Vitro Cellular and Biochemical Assays

A thorough search of virology and medicinal chemistry literature did not yield any studies concerning the in vitro antiviral screening of this compound. Its potential to inhibit viral replication or interfere with viral enzymes has not been reported.

Cytotoxicity Assessment in Non-Clinical Cell Line Models

There are no published studies that have assessed the in vitro antiproliferative effects of this compound on any cancer cell lines. As a result, its potential as a cytotoxic agent against malignant cells is unknown, and no data on its IC50 values are available.

No research has been found that evaluates the in vitro toxicity of this compound in non-transformed, or "normal," cell lines. Such studies are crucial for determining a compound's selectivity and therapeutic index, but this information is not available for the specified molecule.

Due to the absence of specific research data for this compound, no data tables can be generated for any of the outlined biological activities.

Mechanistic Studies of Molecular and Cellular Interactions (Non-Clinical)

The non-clinical, in vitro investigation of a compound's molecular and cellular interactions is crucial for elucidating its mechanism of action. For this compound, while direct studies are absent, its chemical structure as a chloroacetamide suggests a potential for covalent interactions with biological macromolecules. This class of compounds is known for its electrophilic nature, which can lead to reactions with nucleophilic residues in enzymes and other proteins.

Currently, there are no specific enzyme inhibition or activation profiles for this compound in the scientific literature. However, the broader class of chloroacetamides has been identified as inhibitors of various enzymes, often through covalent modification of active site residues.

The herbicidal action of some chloroacetamides is attributed to the inhibition of very-long-chain fatty acid elongases (VLCFAs). researchgate.netcambridge.org This inhibition is thought to occur via covalent binding to a conserved, reactive cysteine residue in the enzyme's active site. researchgate.netnih.gov Studies on the chloroacetamide herbicide metazachlor (B166288) have provided direct evidence of its covalent binding to the active site cysteine of plant polyketide synthases, such as chalcone (B49325) synthase. nih.gov Similarly, other research has identified chloroacetamide derivatives as covalent inhibitors of MurA, an enzyme involved in bacterial peptidoglycan biosynthesis, by targeting an active site cysteine. nih.gov

Given this precedent, it is plausible that this compound could act as an inhibitor of enzymes that possess a reactive cysteine or other nucleophilic residue in their active site. A typical enzyme inhibition profiling study would determine the compound's effect on a panel of enzymes, measuring parameters such as the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Table: Enzyme Inhibition Profile This table is a conceptual representation of potential data and does not reflect experimental results for this compound.

| Enzyme Target | Enzyme Class | Putative Mechanism | IC₅₀ (µM) |

|---|---|---|---|

| Very-Long-Chain Fatty Acid Elongase | Condensing Enzyme | Covalent inhibition of active site Cys | Data not available |

| Chalcone Synthase | Polyketide Synthase | Covalent inhibition of active site Cys | Data not available |

| MurA | Transferase | Covalent inhibition of active site Cys | Data not available |

| Src/Abl Kinase | Kinase | Competitive inhibition | Data not available |

Specific studies on the interference of this compound with biochemical pathways have not been reported. However, based on the activities of related compounds, several pathways could be hypothetically affected.

Chloroacetamide herbicides are known to inhibit the biosynthesis of lipids, isoprenoids, and flavonoids. cambridge.orgcambridge.org The inhibition of very-long-chain fatty acid (VLCFA) synthesis is a primary mode of action, which would disrupt the formation of cell membranes and cuticular waxes. researchgate.netresearchgate.net This disruption of lipid biosynthesis and other processes requiring coenzyme A suggests a broad impact on cellular metabolism. cambridge.orgcambridge.org While some reports have indicated that chloroacetamides can inhibit protein synthesis, this may be a secondary effect, as in vitro protein synthesis was not inhibited in one study. cambridge.org

Therefore, it is reasonable to hypothesize that this compound could interfere with lipid metabolism and other coenzyme A-dependent pathways. Definitive studies, such as metabolomic or transcriptomic analyses, would be required to confirm which specific pathways are affected by this compound.

There is no direct experimental evidence from cell-free systems detailing the interactions of this compound with biological macromolecules. The chloroacetamide functional group is a known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in biomolecules. nih.govrsc.org

In proteins, the most likely targets for covalent modification by a chloroacetamide are the thiol groups of cysteine residues, although reactions with other nucleophilic amino acid side chains, such as histidine, are also possible. nih.govnih.gov The formation of a covalent adduct between a chloroacetamide and a protein can lead to irreversible inhibition of the protein's function. nih.govrsc.org Studies with chloroacetamide-linked DNA have shown efficient cross-linking with proteins containing cysteine residues, such as the p53 protein. nih.gov While reactions with histidine were less efficient, they were still observed. nih.gov

The potential for this compound to react with DNA and RNA is less clear. While the chloroacetyl group can alkylate nucleic acids, the specificity and efficiency of this interaction in a cell-free system have not been determined for this compound.

Illustrative Data Table: Reactivity with Biological Nucleophiles This table is a conceptual representation of potential data and does not reflect experimental results for this compound.

| Macromolecule | Potential Binding Site | Type of Interaction | Experimental Evidence |

|---|---|---|---|

| Proteins | Cysteine (thiol group) | Covalent (Alkylation) | Data not available |

| Proteins | Histidine (imidazole ring) | Covalent (Alkylation) | Data not available |

| DNA/RNA | Nucleobases | Covalent (Alkylation) | Data not available |

Potential Research Applications and Broader Utility of 2 Chloro N 6 Methylpyridin 2 Yl Acetamide Non Clinical

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-chloro-N-(6-methylpyridin-2-yl)acetamide, featuring a reactive chloroacetyl group attached to a methyl-substituted pyridine (B92270) ring, positions it as a valuable intermediate in organic synthesis. The chemical reactivity of N-aryl 2-chloroacetamides is primarily centered around the C-Cl bond, where the chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. georgiasouthern.edu This inherent reactivity allows for the facile introduction of the N-(6-methylpyridin-2-yl)acetamido moiety into a wide array of molecules.

The versatility of N-aryl 2-chloroacetamides as synthetic building blocks is well-documented. georgiasouthern.edu They are frequently employed in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. The chlorine atom can be readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, or sulfur atoms. georgiasouthern.edu Such reactions can lead to the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. georgiasouthern.edu

Table 1: Potential Synthetic Transformations of this compound

| Nucleophile | Resulting Bond | Potential Product Class |

| Amine (R-NH2) | C-N | Substituted aminoacetamides |

| Thiol (R-SH) | C-S | Thioether derivatives |

| Alcohol (R-OH) | C-O | Ether derivatives |

| Carboxylate (R-COO-) | C-O | Ester derivatives |

Utility as Chemical Probes for Investigating Biological Pathways in Laboratory Settings

The chloroacetamide functional group is a well-known reactive moiety that can be utilized in the design of chemical probes to study biological systems. Chloroacetamides are classified as mild alkylating agents and can form covalent bonds with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. This reactivity makes them suitable for use as activity-based probes, which are designed to label and identify specific classes of enzymes within a complex biological sample.

While there is no direct evidence in the scientific literature of this compound being used as a chemical probe, its potential for such applications can be extrapolated from the known uses of other chloroacetamide-containing molecules. For a compound to be an effective chemical probe, it should ideally exhibit high selectivity towards its intended biological target. The N-(6-methylpyridin-2-yl) portion of the molecule would play a crucial role in determining this selectivity by influencing the compound's binding affinity to the target protein through non-covalent interactions.

In a hypothetical scenario, researchers could synthesize derivatives of this compound that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. These tagged probes could then be used in laboratory settings to:

Identify protein targets: By incubating the probe with cell lysates or living cells, researchers could identify proteins that become covalently labeled by the probe.

Profile enzyme activity: The extent of labeling can provide a measure of the activity of the target enzyme under different conditions.

Visualize protein localization: Fluorescently tagged probes could be used in cellular imaging studies to determine the subcellular localization of the target protein.

The development of such probes would, however, require extensive research to validate their selectivity and to characterize their biological targets.

Exploration in Agrochemical Research as Herbicides, Insecticides, or Fungicides

The class of chloroacetamide herbicides is a significant and commercially important group of agrochemicals. chemicalbook.com These herbicides act by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants, leading to a disruption of various cellular processes and ultimately, plant death. Prominent examples of chloroacetamide herbicides include acetochlor (B104951) and metolachlor. bldpharm.com Given that this compound shares the core chloroacetamide functional group, it is plausible that this compound or its derivatives could be investigated for herbicidal properties.

The N-substituent plays a critical role in determining the efficacy and selectivity of chloroacetamide herbicides. The 6-methylpyridin-2-yl group in the target compound could confer novel properties in terms of uptake, translocation, and target site interaction within the plant.

In addition to herbicidal activity, the broader class of N-aryl acetamides has been explored for other agrochemical applications. For example, certain acetamide (B32628) derivatives have shown promise as fungicides. archivepp.comwikipedia.org The mechanism of action for such fungicidal compounds can vary, but may involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity. archivepp.com The exploration of this compound in this context would involve screening for its activity against a panel of economically important plant pathogenic fungi.

The potential for insecticidal activity is less established for this class of compounds, but not entirely out of the realm of possibility. The discovery of novel insecticides often involves screening diverse chemical libraries, and the unique combination of the chloroacetamide and methylpyridine moieties could potentially interact with insect-specific biological targets.

Table 2: Examples of Chloroacetamide-based Agrochemicals

| Compound Name | Agrochemical Type |

| Acetochlor | Herbicide chemicalbook.com |

| Metolachlor | Herbicide bldpharm.com |

| 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide | Fungicide archivepp.com |

It is important to note that while the structural features of this compound suggest potential for agrochemical applications, extensive research, including synthesis of analogues, biological screening, and toxicology studies, would be required to validate any such activity.

Potential in Materials Science for the Development of Functional Polymers or Coatings

In the realm of materials science, the reactivity of the chloroacetamide group can be harnessed for the synthesis of functional polymers and coatings. The chlorine atom can participate in polymerization reactions, for example, as a site for initiation or cross-linking. While specific research on the use of this compound in materials science is not apparent, the general utility of acetamide and its derivatives in polymer chemistry provides a basis for its potential in this area.

One potential application is in the development of functional coatings. The N-(6-methylpyridin-2-yl)acetamide moiety could be grafted onto the surface of a material to impart specific properties. For instance, the pyridine ring is known to coordinate with metal ions, which could be exploited for applications in sensing, catalysis, or metal scavenging.

Furthermore, acetamide-containing polymers have been investigated for various applications. The amide group can participate in hydrogen bonding, which can influence the mechanical and thermal properties of the resulting polymer. The incorporation of the this compound unit into a polymer backbone could lead to materials with novel properties.

Another area of exploration could be in the development of corrosion inhibitors. Organic molecules containing heteroatoms like nitrogen and oxygen, as are present in this compound, are often effective corrosion inhibitors for metals in acidic environments. nanobioletters.com These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. nanobioletters.com The presence of the pyridine ring, which has been studied in the context of corrosion inhibition, could further enhance this property.

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into 2-chloro-N-(6-methylpyridin-2-yl)acetamide is likely to focus on the development of novel and more sustainable synthetic methodologies. Traditional synthesis of N-substituted chloroacetamides often involves the use of chloroacetyl chloride with the corresponding amine. While effective, this method can generate hazardous byproducts.

Future explorations may include:

Green Chemistry Approaches: Investigating the use of more environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring solvent-free reactions or the use of aqueous reaction media.

Catalytic Methods: Developing novel catalytic systems, potentially using transition metals or organocatalysts, to improve the efficiency and selectivity of the acylation reaction. Such methods could lead to higher yields and purity under milder conditions.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved safety, scalability, and product consistency. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Alternative Acylating Agents: Research into alternatives to chloroacetyl chloride that are less corrosive and easier to handle could provide safer synthetic routes.

By focusing on these areas, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally benign.

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While specific in vitro biological activities of this compound are not extensively documented in publicly available literature, the broader class of chloroacetamides is known to exhibit a range of biological effects, including antibacterial, antifungal, herbicidal, and even potential anticancer activities. ijpsr.infonih.gov Future research should aim to thoroughly investigate the biological profile of this specific compound.

Key areas for deeper mechanistic elucidation include:

Mechanism of Action Studies: If antimicrobial activity is confirmed, studies should focus on identifying the specific cellular pathways and molecular targets affected by the compound. For instance, some chloroacetamides are known to act by alkylating essential biomolecules, such as enzymes or DNA. Investigating its effect on penicillin-binding proteins, as seen with other acetamides, could be a starting point. mdpi.com

Enzyme Inhibition Assays: A broad panel of enzymes, particularly those relevant to infectious diseases or cancer, should be screened to identify potential inhibitory activities.

Cell-Based Assays: Comprehensive cell-based assays can help to understand the compound's effects on cellular processes such as proliferation, apoptosis, and cell cycle regulation in various cell lines, including pathogenic microbes and cancer cells.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound will help in understanding how modifications to its chemical structure affect its biological activity. This knowledge is crucial for designing more potent and selective compounds.

A deeper understanding of the mechanisms underlying the biological activities of this compound will be essential for realizing its therapeutic or agrochemical potential.

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and these technologies can be powerfully applied to the study of this compound. nih.govinnovationnewsnetwork.com

Potential applications of AI and ML include:

Predictive Toxicology: AI/ML models can be trained on large datasets of chemical structures and their associated toxicity data to predict the potential toxicity of novel compounds like this compound. This can help in prioritizing compounds for further development and reducing the need for extensive animal testing.

Bioactivity Prediction: By analyzing the structural features of this compound, ML algorithms can predict its potential biological activities and identify likely molecular targets. researchgate.net This can guide experimental work and accelerate the discovery of new applications for the compound.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast databases of chemical reactions to identify the most promising synthetic strategies. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to correlate the chemical structure of a series of related compounds with their biological activity. This can aid in the design of new analogues of this compound with improved properties.

The use of AI and ML can significantly de-risk and accelerate the research and development process for this and other novel chemical entities.

Identification of Underexplored Biological Targets and Applications in Emerging Fields

Beyond the more established areas of antimicrobial and herbicidal activity, future research should also focus on identifying novel and underexplored biological targets for this compound. This could open up new avenues for its application in emerging fields of science and medicine.

Potential areas for exploration include:

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. The chemical structure of this compound could serve as a scaffold for the design of small molecules that modulate these interactions.

Epigenetic Modulators: The role of epigenetics in disease is becoming increasingly apparent. Screening this compound for activity against epigenetic targets, such as histone-modifying enzymes or DNA methyltransferases, could reveal new therapeutic opportunities.

Materials Science: The reactivity of the chloroacetyl group and the electronic properties of the methylpyridine ring could make this compound a useful building block in materials science. For example, it could be incorporated into polymers or other materials to impart specific functional properties.

Chemical Probes: If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe to study the function of its biological target.

By adopting a creative and interdisciplinary approach, researchers can uncover the full potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Concluding Remarks

This compound represents a chemical entity with untapped potential. While specific data on its properties and activities are currently limited in the public domain, its structural relationship to a well-studied class of bioactive compounds suggests that it is a promising candidate for further investigation. The future research directions outlined in this article provide a roadmap for a comprehensive exploration of this compound, from the development of sustainable synthetic methods to the application of cutting-edge AI technologies and the identification of novel biological targets. Such a concerted research effort is likely to unlock the full scientific and potentially commercial value of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-N-(6-methylpyridin-2-yl)acetamide, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 6-methylpyridin-2-amine with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) at 0–25°C . Purity is verified using NMR (¹H/¹³C) to confirm the absence of unreacted amine or acyl chloride peaks and LC-MS to detect impurities (<2%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the pyridine ring (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ (e.g., m/z 199.06 for C₉H₁₁ClN₂O) .

- IR Spectroscopy : Identify C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Stability : Hydrolytically sensitive—store under inert gas at –20°C. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer :

- Computational Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .

- Catalysis : Employ coupling agents like HATU or EDCI to enhance acylation efficiency .

- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents and column chromatography (silica, 5% MeOH/CH₂Cl₂) for purification .

Q. What structural insights can X-ray crystallography provide for derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral conformations, and hydrogen-bonding networks. For example, in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, the pyridine ring adopts a planar conformation with intermolecular N-H···O hydrogen bonds stabilizing the lattice . Such data guide SAR studies by correlating geometry with bioactivity .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The chloroacetamide group undergoes hydrolysis to form carboxylic acid derivatives (e.g., with HCl/EtOH at reflux) .

- Basic Conditions : Nucleophilic substitution (e.g., with amines or thiols) at the chloro position—kinetic studies show pseudo-first-order behavior in NaOH/EtOH .

Q. What strategies are used to assess its biological activity and structure-activity relationships (SAR)?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values are compared to derivatives with modified pyridine substituents .

- Molecular Docking : AutoDock Vina simulates binding to active sites (e.g., ATP-binding pockets), prioritizing substituents that enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.